![molecular formula C8H8ClN3O2 B1461102 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride CAS No. 1803605-87-9](/img/structure/B1461102.png)
3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride
Overview
Description
3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H7N3O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride can be represented by the SMILES stringCn1cnc2cc(cnc12)C(O)=O
. This indicates that the molecule contains a methyl group (CH3) attached to an imidazo[4,5-b]pyridine ring, with a carboxylic acid group (COOH) on the 5th carbon of the ring . Physical And Chemical Properties Analysis
3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride is a solid substance . Its molecular weight is 177.16 . The compound’s InChI key isGPELOYZLVAHJOP-UHFFFAOYSA-N
.
Scientific Research Applications
Synthetic Chemistry and Drug Development
3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride is a compound of interest in the field of synthetic chemistry, particularly for its role in the development of pharmaceuticals. Its derivatives, especially those with a substituted imidazole scaffold, are recognized for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which is a target for anti-inflammatory drugs. The design, synthesis, and activity studies of these derivatives provide valuable insights into developing more potent and selective kinase inhibitors. Such inhibitors are crucial in managing diseases where proinflammatory cytokines play a key role, showcasing the compound's significance in medicinal chemistry (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Organic Synthesis and Catalysis
Further, the compound and its analogs are integral to the synthesis of heterocyclic compounds. The diversity of heterocyclic N-oxide molecules, including those synthesized from imidazole, highlights their utility in organic synthesis, catalysis, and drug applications. These derivatives are pivotal in designing metal complexes, catalysts, and various medicinal applications, demonstrating the versatility of 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride in contributing to advancements in organic chemistry and pharmaceuticals (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Antimicrobial and Antitumor Potential
Research into imidazole derivatives reveals their potential in antimicrobial and antitumor activities. The compound's framework has been explored for its ability to yield molecules that can act against various types of cancer cells and bacterial infections. This indicates a broad spectrum of possible therapeutic applications, ranging from treating resistant bacterial infections to serving as a basis for developing novel anticancer drugs. The exploration of synthetic imidazopyridine-based derivatives underscores the compound's role in addressing critical health issues, including multi-drug-resistant bacterial infections (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).
Mechanism of Action
Mode of Action
It’s known that imidazopyridines can influence many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells . They can affect the functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride .
properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridine-5-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-11-4-9-5-2-3-6(8(12)13)10-7(5)11;/h2-4H,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVBGWVIMTWMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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